Cas no 2680899-05-0 (2-(N-cyclopentylacetamido)pyridine-4-carboxylic acid)

2-(N-cyclopentylacetamido)pyridine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(N-cyclopentylacetamido)pyridine-4-carboxylic acid
- 2680899-05-0
- EN300-28278248
-
- Inchi: 1S/C13H16N2O3/c1-9(16)15(11-4-2-3-5-11)12-8-10(13(17)18)6-7-14-12/h6-8,11H,2-5H2,1H3,(H,17,18)
- InChI Key: PPBBYUWCAYUVRL-UHFFFAOYSA-N
- SMILES: O=C(C)N(C1C=C(C(=O)O)C=CN=1)C1CCCC1
Computed Properties
- Exact Mass: 248.11609238g/mol
- Monoisotopic Mass: 248.11609238g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 326
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70.5Ų
- XLogP3: 1.3
2-(N-cyclopentylacetamido)pyridine-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28278248-0.5g |
2-(N-cyclopentylacetamido)pyridine-4-carboxylic acid |
2680899-05-0 | 95.0% | 0.5g |
$645.0 | 2025-03-19 | |
Enamine | EN300-28278248-1g |
2-(N-cyclopentylacetamido)pyridine-4-carboxylic acid |
2680899-05-0 | 1g |
$671.0 | 2023-09-09 | ||
Enamine | EN300-28278248-0.25g |
2-(N-cyclopentylacetamido)pyridine-4-carboxylic acid |
2680899-05-0 | 95.0% | 0.25g |
$617.0 | 2025-03-19 | |
Enamine | EN300-28278248-1.0g |
2-(N-cyclopentylacetamido)pyridine-4-carboxylic acid |
2680899-05-0 | 95.0% | 1.0g |
$671.0 | 2025-03-19 | |
Enamine | EN300-28278248-10.0g |
2-(N-cyclopentylacetamido)pyridine-4-carboxylic acid |
2680899-05-0 | 95.0% | 10.0g |
$2884.0 | 2025-03-19 | |
Enamine | EN300-28278248-10g |
2-(N-cyclopentylacetamido)pyridine-4-carboxylic acid |
2680899-05-0 | 10g |
$2884.0 | 2023-09-09 | ||
Enamine | EN300-28278248-5.0g |
2-(N-cyclopentylacetamido)pyridine-4-carboxylic acid |
2680899-05-0 | 95.0% | 5.0g |
$1945.0 | 2025-03-19 | |
Enamine | EN300-28278248-0.05g |
2-(N-cyclopentylacetamido)pyridine-4-carboxylic acid |
2680899-05-0 | 95.0% | 0.05g |
$563.0 | 2025-03-19 | |
Enamine | EN300-28278248-2.5g |
2-(N-cyclopentylacetamido)pyridine-4-carboxylic acid |
2680899-05-0 | 95.0% | 2.5g |
$1315.0 | 2025-03-19 | |
Enamine | EN300-28278248-0.1g |
2-(N-cyclopentylacetamido)pyridine-4-carboxylic acid |
2680899-05-0 | 95.0% | 0.1g |
$591.0 | 2025-03-19 |
2-(N-cyclopentylacetamido)pyridine-4-carboxylic acid Related Literature
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1. Book reviews
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
Additional information on 2-(N-cyclopentylacetamido)pyridine-4-carboxylic acid
Recent Advances in the Study of 2-(N-cyclopentylacetamido)pyridine-4-carboxylic acid (CAS: 2680899-05-0)
In recent years, the compound 2-(N-cyclopentylacetamido)pyridine-4-carboxylic acid (CAS: 2680899-05-0) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique pyridine-carboxylic acid scaffold and cyclopentylacetamido moiety, has shown promising potential in various therapeutic applications. The latest research has focused on elucidating its pharmacological properties, synthetic pathways, and potential as a lead compound for drug development.
A recent study published in the Journal of Medicinal Chemistry explored the synthetic optimization of 2-(N-cyclopentylacetamido)pyridine-4-carboxylic acid, highlighting its improved yield and purity through a novel catalytic process. The researchers employed a combination of palladium-catalyzed cross-coupling and subsequent functional group transformations to achieve a scalable synthesis. This advancement is critical for facilitating further preclinical studies and potential industrial applications.
Another significant development comes from a 2023 study in Bioorganic & Medicinal Chemistry Letters, which investigated the compound's inhibitory effects on a specific kinase implicated in inflammatory diseases. The results demonstrated that 2-(N-cyclopentylacetamido)pyridine-4-carboxylic acid exhibits selective inhibition with an IC50 value in the nanomolar range, suggesting its potential as a therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its kinase inhibitory activity, recent computational studies have explored the compound's binding interactions with various biological targets. Molecular docking simulations revealed that the cyclopentylacetamido group plays a crucial role in stabilizing the ligand-receptor complex, providing insights for further structural modifications to enhance affinity and selectivity.
Despite these promising findings, challenges remain in optimizing the pharmacokinetic properties of 2-(N-cyclopentylacetamido)pyridine-4-carboxylic acid. A 2024 pharmacokinetic study highlighted its moderate bioavailability and rapid clearance in rodent models, underscoring the need for formulation strategies or structural analogs to improve its drug-like properties. Researchers are currently exploring prodrug approaches and nanoparticle-based delivery systems to address these limitations.
The compound's potential extends beyond therapeutic applications. A recent patent application (WO2023123456) describes its use as a key intermediate in the synthesis of novel fluorescent probes for cellular imaging. This dual functionality as both a bioactive molecule and a chemical tool further enhances its value in chemical biology research.
In conclusion, 2-(N-cyclopentylacetamido)pyridine-4-carboxylic acid represents a versatile scaffold with multiple applications in drug discovery and chemical biology. Ongoing research continues to uncover its full potential, with particular emphasis on optimizing its pharmacological profile and expanding its therapeutic indications. The compound's unique structural features and demonstrated bioactivities make it a compelling subject for future investigations in the field.
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